4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate
Description
4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate is a synthetic small molecule derived from kojic acid, a natural fungal metabolite. Its structure comprises a 4-oxo-4H-pyran core substituted with a pyrimidin-2-ylsulfanylmethyl group at position 6 and a 4-(diethylsulfamoyl)benzoate ester at position 2. The diethylsulfamoyl moiety distinguishes it from structurally related compounds, such as ML221 (4-nitrobenzoate derivative), which was the first reported APJ receptor antagonist . This compound is hypothesized to modulate G protein-coupled receptor (GPCR) activity, particularly targeting the apelin/APJ system, which plays critical roles in cardiovascular homeostasis, energy metabolism, and disease pathophysiology .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-3-24(4-2)32(27,28)17-8-6-15(7-9-17)20(26)30-19-13-29-16(12-18(19)25)14-31-21-22-10-5-11-23-21/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQJKEAUBOUYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common approach includes the alkylation of pyrimidine-2-thiones with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This reaction yields the intermediate compound, which is further reacted with various amines and hydrazine hydrate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium ethoxide, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been identified as a functional antagonist of the apelin (APJ) receptor, which plays a role in cardiovascular homeostasis .
Comparison with Similar Compounds
Key Observations:
Benzoate Substituents: The 4-nitro group in ML221 confers potent APJ antagonism (IC50: 0.70 μM in cAMP assays) but suffers from poor aqueous solubility (14-fold lower than required for in vivo efficacy) . Replacing the nitro group with 4-(diethylsulfamoyl) introduces a sulfonamide moiety, which may enhance solubility due to hydrogen-bonding capacity. However, steric bulk from diethyl groups could reduce cell permeability compared to ML221 .
Pyrimidinylsulfanylmethyl Modifications :
- The pyrimidine-2-thiol group is critical for APJ binding; oxidation to sulfone retains activity but increases metabolic instability .
- Substitutions like 4-methylpyrimidine () or thiadiazole-thiophene hybrids () remain unexplored in APJ assays but may alter selectivity .
Pharmacological and Physicochemical Properties
APJ Antagonism and Selectivity
- ML221 : Demonstrates dual APJ antagonism in cAMP (IC50: 0.70 μM) and β-arrestin recruitment (IC50: 1.75 μM) assays. It shows >37-fold selectivity over AT1 receptors but exhibits off-target activity at κ-opioid and benzodiazepine receptors .
- 4-(Diethylsulfamoyl)benzoate derivative : The sulfamoyl group’s electron-withdrawing nature may enhance APJ binding affinity compared to nitro or trifluoromethyl groups. However, its selectivity profile remains unverified.
Solubility and Metabolic Stability
- ML221 : Poor solubility in aqueous media (pH 7.4) and rapid metabolism in human/mouse liver microsomes limit its utility in vivo .
- 4-(Diethylsulfamoyl)benzoate derivative : Sulfonamides generally exhibit better solubility than nitro groups, but the diethyl moiety may increase susceptibility to cytochrome P450-mediated oxidation, necessitating stability testing .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(diethylsulfamoyl)benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyran ring fused with a pyrimidine moiety , incorporating a sulfur atom linked to the pyrimidine group. Its molecular formula is , with a molecular weight of approximately 382.43 g/mol . The structural diversity provided by the functional groups suggests a range of possible interactions with biological targets.
Biological Activities
Preliminary studies and related compounds indicate that This compound may exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Anticancer Potential : The pyrimidine and sulfamoyl functionalities are associated with anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .
- Hypoglycemic Effects : Compounds with similar structures have been reported to exhibit hypoglycemic activity, indicating potential use in diabetes management .
The mechanisms by which This compound exerts its effects are likely multifaceted:
- Interaction with Enzymes : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Binding to Receptors : The structural components allow for interaction with various receptors, potentially modulating signaling pathways related to inflammation, cancer progression, or metabolic regulation .
Case Studies and Research Findings
Research has highlighted the biological potential of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
